molecular formula C9H13NO2 B14595060 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 59853-65-5

4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14595060
CAS No.: 59853-65-5
M. Wt: 167.20 g/mol
InChI Key: SJOPPTILQKAERJ-UHFFFAOYSA-N
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Description

4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with a unique structure that includes a nitro group and a prop-1-en-2-yl substituent on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene typically involves the nitration of 4-(prop-1-en-2-yl)cyclohex-1-ene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and scalability. The use of advanced reactors and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).

Major Products Formed

    Reduction: 4-Amino-4-(prop-1-en-2-yl)cyclohex-1-ene.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects. The prop-1-en-2-yl group can also participate in binding interactions with proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.

    Carvone: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one.

    Menthol: 2-Isopropyl-5-methylcyclohexanol.

Uniqueness

4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to the presence of both a nitro group and a prop-1-en-2-yl group on the cyclohexene ring

Properties

CAS No.

59853-65-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-nitro-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C9H13NO2/c1-8(2)9(10(11)12)6-4-3-5-7-9/h3-4H,1,5-7H2,2H3

InChI Key

SJOPPTILQKAERJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CCC=CC1)[N+](=O)[O-]

Origin of Product

United States

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